![molecular formula C18H25NO B5702541 1-[3-(4-isopropylphenyl)acryloyl]azepane](/img/structure/B5702541.png)
1-[3-(4-isopropylphenyl)acryloyl]azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-isopropylphenyl)acryloyl]azepane, also known as IPA or IAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 1-[3-(4-isopropylphenyl)acryloyl]azepane is not yet fully understood. However, it is believed to act on the GABAergic system, which is responsible for regulating the activity of neurons in the brain. 1-[3-(4-isopropylphenyl)acryloyl]azepane has been shown to enhance the activity of GABA receptors, leading to the inhibition of neuronal activity and the reduction of pain and anxiety.
Biochemical and Physiological Effects
1-[3-(4-isopropylphenyl)acryloyl]azepane has been found to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. Moreover, 1-[3-(4-isopropylphenyl)acryloyl]azepane has been found to enhance the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and plasticity.
実験室実験の利点と制限
One of the major advantages of 1-[3-(4-isopropylphenyl)acryloyl]azepane is its high potency and selectivity. It has been found to exhibit a high affinity for GABA receptors, making it a promising candidate for the treatment of various neurological disorders. However, 1-[3-(4-isopropylphenyl)acryloyl]azepane has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the study of 1-[3-(4-isopropylphenyl)acryloyl]azepane. One of the areas of research is the development of novel formulations of 1-[3-(4-isopropylphenyl)acryloyl]azepane that can improve its solubility and bioavailability. Another area of research is the investigation of the potential use of 1-[3-(4-isopropylphenyl)acryloyl]azepane in the treatment of other neurological disorders, such as epilepsy and schizophrenia. Moreover, further studies are needed to elucidate the mechanism of action of 1-[3-(4-isopropylphenyl)acryloyl]azepane and to identify its potential side effects and toxicity.
Conclusion
In conclusion, 1-[3-(4-isopropylphenyl)acryloyl]azepane is a promising chemical compound with potential therapeutic applications in the treatment of various neurological disorders. Its high potency and selectivity make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and to identify its potential side effects and toxicity.
合成法
The synthesis of 1-[3-(4-isopropylphenyl)acryloyl]azepane involves the reaction of 4-isopropylphenylacetic acid with 1-azepanone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction yields 1-[3-(4-isopropylphenyl)acryloyl]azepane as a white solid with a melting point of 87-89°C.
科学的研究の応用
1-[3-(4-isopropylphenyl)acryloyl]azepane has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. 1-[3-(4-isopropylphenyl)acryloyl]azepane has also shown promising results in the treatment of neuropathic pain, anxiety, and depression. Moreover, 1-[3-(4-isopropylphenyl)acryloyl]azepane has been studied for its potential use in the treatment of cancer and Alzheimer's disease.
特性
IUPAC Name |
(E)-1-(azepan-1-yl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-15(2)17-10-7-16(8-11-17)9-12-18(20)19-13-5-3-4-6-14-19/h7-12,15H,3-6,13-14H2,1-2H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDVYHMXXODCLR-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Isopropylphenyl)acryloyl]azepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5702475.png)
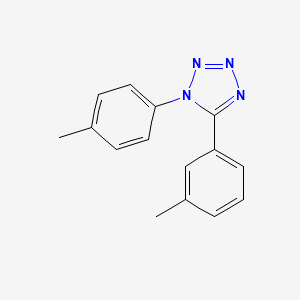
![1-amino-5-methyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-6(5H)-thione](/img/structure/B5702499.png)
![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5702505.png)
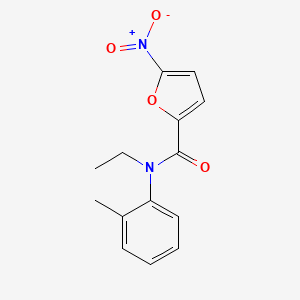
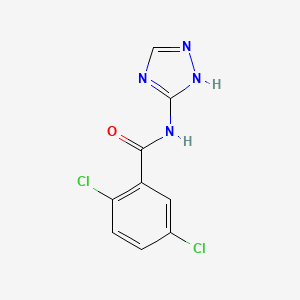
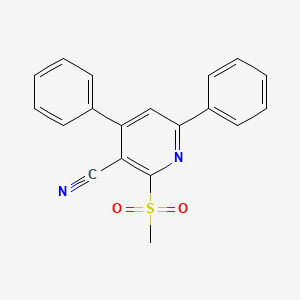
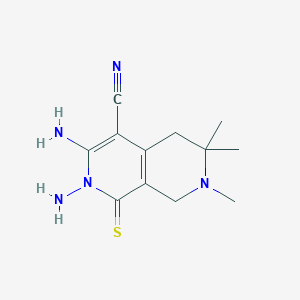
![methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5702533.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5702556.png)
![N-{3-[(4-bromobenzyl)oxy]phenyl}acetamide](/img/structure/B5702562.png)

